molecular formula C28H28ClN3O2 B11414246 1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11414246
M. Wt: 474.0 g/mol
InChI Key: FEYITIXYZJZACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 3,5-dimethylphenol to form an intermediate, which is then reacted with benzimidazole and pyrrolidinone under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
  • 1-(3-chlorophenyl)-3-(3-(2-methylpiperidino)propyl)urea
  • 1-(3-chlorophenyl)-4-(3-isobutoxypropyl)piperazine

Uniqueness

1-(3-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-19-13-20(2)15-24(14-19)34-12-6-11-31-26-10-4-3-9-25(26)30-28(31)21-16-27(33)32(18-21)23-8-5-7-22(29)17-23/h3-5,7-10,13-15,17,21H,6,11-12,16,18H2,1-2H3

InChI Key

FEYITIXYZJZACP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.